(2S,3S)-Butane-2,3-diamine dihydrochloride

Catalog No.
S12192997
CAS No.
M.F
C4H14Cl2N2
M. Wt
161.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3S)-Butane-2,3-diamine dihydrochloride

Product Name

(2S,3S)-Butane-2,3-diamine dihydrochloride

IUPAC Name

(2S,3S)-butane-2,3-diamine;dihydrochloride

Molecular Formula

C4H14Cl2N2

Molecular Weight

161.07 g/mol

InChI

InChI=1S/C4H12N2.2ClH/c1-3(5)4(2)6;;/h3-4H,5-6H2,1-2H3;2*1H/t3-,4-;;/m0../s1

InChI Key

UEGFKFNFTYLWMM-RGVONZFCSA-N

Canonical SMILES

CC(C(C)N)N.Cl.Cl

Isomeric SMILES

C[C@@H]([C@H](C)N)N.Cl.Cl

(2S,3S)-Butane-2,3-diamine dihydrochloride is a chiral diamine compound with the molecular formula C4_4H12_12N2_2·2HCl. This compound features two amino groups attached to a butane backbone, specifically at the second and third carbon positions. It exists as a dihydrochloride salt, enhancing its solubility in water and making it suitable for various applications in chemistry and biology. The compound is significant in the field of asymmetric synthesis due to its chirality, allowing it to interact selectively with other chiral molecules.

  • Oxidation: This compound can be oxidized to form 2,3-butanedione using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to yield 2,3-butanediol in the presence of hydrogen gas and a palladium catalyst.
  • Substitution: The amino groups can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents through reagents such as thionyl chloride.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Research indicates that (2S,3S)-Butane-2,3-diamine dihydrochloride exhibits biological activities that may be beneficial in pharmaceutical applications. Its structure allows it to interact with various biological targets, potentially influencing enzyme activity and cellular processes. Some studies have explored its role as a ligand in metal complexes, which may enhance its biological efficacy. Additionally, its chirality is crucial for selective interactions in biological systems, making it a candidate for drug development.

The synthesis of (2S,3S)-Butane-2,3-diamine dihydrochloride can be achieved through several methods:

  • Asymmetric Hydrogenation: The reduction of 2,3-butanedione using chiral catalysts such as rhodium under hydrogen gas conditions is a common method.
  • Biocatalytic Processes: Microorganisms like Rhodococcus erythropolis have been engineered to produce this compound through fermentation processes, providing an environmentally friendly synthetic route with high enantioselectivity.
  • Chemical Reduction: Other methods include the reduction of dimethylglyoxime or hydrolysis of specific precursors under controlled conditions.

These methods facilitate the production of the compound with desired purity and stereochemistry.

(2S,3S)-Butane-2,3-diamine dihydrochloride finds applications in various fields:

  • Pharmaceuticals: It is utilized as an intermediate in the synthesis of chiral drugs and biologically active compounds.
  • Coordination Chemistry: Its ability to form complexes with transition metals makes it valuable in catalysis and material science.
  • Chemical Research: The compound serves as a model for studying stereochemistry and reaction mechanisms due to its unique chiral properties.

Studies on (2S,3S)-Butane-2,3-diamine dihydrochloride have focused on its interactions with biological molecules and metal ions. The compound's chiral nature allows it to form selective complexes that can influence biological pathways or catalytic processes. Research has indicated potential applications in drug design where selective binding to target proteins or enzymes is crucial.

Several compounds share structural similarities with (2S,3S)-Butane-2,3-diamine dihydrochloride. Here are some notable examples:

Compound NameStructureUnique Features
1,2-DiaminopropaneCH3_{3}CH(NH2_{2})CH2_{2}NH2_{2}Shorter chain; used in similar applications but less sterically hindered.
1,2-DiaminocyclohexaneCyclohexane ring with two amino groupsCyclic structure offers different reactivity and steric properties.
(R,S)-1,2-DiaminobutaneCH3_{3}CH(NH2_{2})CH(NH2_{2})CH3_{3}Different stereochemistry; used in diverse synthetic pathways.

Each of these compounds has unique characteristics that differentiate them from (2S,3S)-Butane-2,3-diamine dihydrochloride while also sharing common applications in organic synthesis and coordination chemistry. The distinct chirality and functional group positioning of (2S,3S)-Butane-2,3-diamine dihydrochloride contribute to its unique reactivity patterns compared to these similar compounds.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

4

Exact Mass

160.0534038 g/mol

Monoisotopic Mass

160.0534038 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-09-2024

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